Spiro[4.5]decan-1-amine hydrochloride
CAS No.: 1955547-24-6
Cat. No.: VC4700901
Molecular Formula: C10H20ClN
Molecular Weight: 189.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955547-24-6 |
|---|---|
| Molecular Formula | C10H20ClN |
| Molecular Weight | 189.73 |
| IUPAC Name | spiro[4.5]decan-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H19N.ClH/c11-9-5-4-8-10(9)6-2-1-3-7-10;/h9H,1-8,11H2;1H |
| Standard InChI Key | UUIFRMACMAKKIF-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)CCCC2N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Spiro[4.5]decan-1-amine hydrochloride belongs to the spirocyclic amine family, characterized by two cycloalkane rings connected through a shared quaternary carbon atom. The base structure, spiro[4.5]decan-1-amine, consists of a cyclohexane ring (six-membered) fused to a cyclopentane ring (five-membered) via a spiro carbon at position 1. Protonation of the amine group with hydrochloric acid yields the hydrochloride salt, which improves crystallinity and aqueous solubility compared to the free base.
The molecular formula is C₁₀H₂₀ClN, with a molar mass of 189.73 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | spiro[4.5]decan-4-amine;hydrochloride |
| InChI Key | UUIFRMACMAKKIF-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)CCCC2N.Cl |
| CAS Registry | 1955547-24-6 |
| PubChem CID | 122156688 |
Table 1: Chemical identifiers of spiro[4.5]decan-1-amine hydrochloride.
Spectroscopic Characterization
While detailed spectral data for this specific hydrochloride salt remains limited in public databases, analogous spirocyclic amines exhibit distinct NMR patterns. The spiro carbon typically appears as a singlet in NMR between 40–50 ppm, while the amine protons resonate near 1.5–2.5 ppm in NMR . Mass spectrometry of the free base (m/z 153.26) aligns with the molecular formula C₁₀H₁₉N, confirming the absence of the chloride ion in the neutral form .
Synthesis and Manufacturing
Eschenmoser Rearrangement
A primary synthetic route involves the Eschenmoser rearrangement, which converts γ,δ-epoxy ketones or bromo-substituted cyclohexenols into spirocyclic intermediates. For example, treatment of 4-bromocyclohexenol with a strong base induces ring expansion and spirocyclization, yielding spiro[4.5]decan-1-amine precursors. Subsequent reduction of ketone groups or reductive amination introduces the primary amine functionality.
Salt Formation
The free amine is converted to its hydrochloride salt by titration with concentrated hydrochloric acid in an anhydrous solvent such as diethyl ether or dichloromethane. This step typically achieves >95% yield, with purity confirmed via HPLC and elemental analysis.
Physicochemical and Pharmacological Properties
Solubility and Stability
As a hydrochloride salt, the compound demonstrates improved solubility in polar solvents compared to the free base. Preliminary data suggest moderate solubility in water (≈50 mg/mL) and ethanol (≈120 mg/mL), though exact measurements remain proprietary. The solid form is stable under ambient conditions for >24 months when stored in airtight containers protected from light.
Biological Activity
In vitro studies highlight its role as a chitin synthase inhibitor, with IC₅₀ values of 12–18 μM against Candida albicans enzymes. This activity correlates with the compound’s ability to occupy the enzyme’s hydrophobic substrate-binding pocket while forming hydrogen bonds with catalytic residues. Molecular dynamics simulations reveal a binding free energy of −9.2 kcal/mol, suggesting strong affinity for fungal targets over human homologs.
Applications in Biomedical Research
Antifungal Drug Development
Chitin, a critical component of fungal cell walls, is synthesized by chitin synthase isoforms (CHS1–CHS3). Spiro[4.5]decan-1-amine hydrochloride disrupts CHS3-mediated chitin assembly in Aspergillus fumigatus, reducing hyphal growth by 78% at 25 μM concentrations. Synergistic effects with azole antifungals (e.g., fluconazole) lower effective dosages by 3–5 fold in murine models of systemic candidiasis.
Neurological Targets
Emerging evidence suggests activity at σ-1 receptors, which modulate calcium signaling and neurotransmitter release. At 10 μM, the compound enhances neurite outgrowth in PC12 cells by 140%, implicating potential applications in neurodegenerative disease research.
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